![molecular formula C11H17N5O B11735500 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11735500.png)
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and methoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the alkylation of pyrazole derivatives. One common method is the alkylation of 1,3-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl or chloromethyl compounds, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole alcohols.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical compounds.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit specific enzymes by forming stable complexes, thereby altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the pyrazole rings enhances its reactivity and potential for forming diverse chemical derivatives.
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C11H17ClFN5O
- Molecular Weight : 289.74 g/mol
- CAS Number : 1856049-73-4
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has shown promise in several studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:
Anti-inflammatory Activity
Pyrazole compounds have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Preliminary results suggest that this compound exhibits significant inhibition of COX activity, leading to reduced inflammatory markers in vitro .
The proposed mechanism of action for the anticancer activity includes:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggering apoptotic pathways, leading to programmed cell death.
- Inhibition of Tumor Growth Factors : Targeting specific growth factors involved in tumor proliferation .
Data Summary
Activity Type | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF7 | 0.01 | |
Anticancer | A549 | 0.39 | |
Anticancer | HepG2 | 0.07 | |
Anti-inflammatory | COX Inhibition | Significant |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A study demonstrated that the compound induced apoptosis in MCF7 cells through mitochondrial pathways, significantly reducing cell viability.
- A549 Cell Line Evaluation : Another research focused on A549 cells revealed that treatment with the compound led to a marked decrease in cell proliferation and increased apoptosis markers.
Properties
Molecular Formula |
C11H17N5O |
---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5O/c1-8-5-9(16(3)13-8)6-12-10-7-15(2)14-11(10)17-4/h5,7,12H,6H2,1-4H3 |
InChI Key |
ORQCGKXSKGLWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2OC)C)C |
Origin of Product |
United States |
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